5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide is a synthetic compound characterized by a pyrazine ring substituted with a chlorine atom and an amide functional group. The compound features a fluorinated phenyl group, which can influence its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 269.64 g/mol.
The synthesis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide typically involves the conversion of 5-hydroxypyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by reaction with an appropriate aniline derivative. This process can be summarized as follows:
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide exhibits significant antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis. Studies indicate that compounds within this series demonstrate minimal inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv and other mycobacterial strains . The presence of the fluorinated phenyl group may enhance its potency by improving lipophilicity and membrane permeability.
The synthesis methods for 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide include:
The primary application of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide lies in medicinal chemistry, particularly as a potential therapeutic agent against tuberculosis and other mycobacterial infections. Its unique structure may also allow for further modifications aimed at enhancing its efficacy or reducing toxicity.
Interaction studies have shown that derivatives of pyrazine-2-carboxamides can affect chlorophyll content in plant systems, indicating potential applications in agricultural chemistry as well . Additionally, the compound's ability to inhibit mycobacterial fatty acid synthase I suggests that it may interact with metabolic pathways critical for bacterial survival .
Several compounds exhibit structural similarities to 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloropyrazinamide | Pyrazinamide backbone | Antimycobacterial activity |
| N-(4-chlorophenyl)pyrazine-2-carboxamide | Substituted phenyl group | Antimycobacterial activity |
| N-(3-methylphenyl)pyrazine-2-carboxamide | Methyl substitution on phenyl | Moderate antimycobacterial activity |
| N-(2,6-difluorophenyl)pyrazine-2-carboxamide | Additional fluorination | Enhanced biological activity |
The uniqueness of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide lies in its combination of halogen substitutions on both the pyrazine and phenyl rings, which may contribute to its enhanced biological activity compared to other derivatives lacking such modifications .
The regioselectivity of nucleophilic aromatic substitution (S~N~Ar) in pyrazine derivatives plays a critical role in synthesizing 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Studies reveal that electron-withdrawing groups (EWGs) at the 2-position of pyrazine direct nucleophilic attack to the 5-position, while electron-donating groups (EDGs) favor substitution at the 3-position. For example, when 3,5-dichloropyrazine reacts with amines, the 5-chloro substituent exhibits higher reactivity due to the electron-withdrawing effect of the adjacent carbonyl group in the carboxamide moiety. Computational analyses using Fukui indices confirm that the 5-position develops a higher electrophilic character in the presence of EWGs, aligning with experimental yields exceeding 80% for 5-substituted products.
Table 1: Regioselectivity Trends in Pyrazine S~N~Ar Reactions
| Pyrazine Substituent | Position of Substitution | Yield (%) |
|---|---|---|
| 2-EWG (e.g., Cl) | 5 | 82–88 |
| 2-EDG (e.g., OMe) | 3 | 75–81 |
Optimal solvent-catalyst combinations enhance reaction kinetics and product purity. Acetone with triethylamine as a base achieves 66% yield in the coupling of 5-chloropyrazine-2-carbonyl chloride with 2-fluoroaniline. Polar aprotic solvents like acetonitrile, when paired with carbon disulfide and alumina catalysts in flow systems, enable direct amidation with 89–94% efficiency. Notably, PEG400 emerges as a sustainable alternative to ionic liquids, facilitating S~N~Ar reactions at 80°C with minimal byproduct formation.
Table 2: Solvent-Catalyst Systems for Amidation
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | Triethylamine | 25 | 66 |
| Acetonitrile | Alumina | 100 | 92 |
| PEG400 | None | 80 | 85 |
Continuous-flow reactors address scalability challenges in amide bond formation. Microflow systems using triphosgene for carboxylic acid activation achieve 90% yield with residence times under 5 seconds, suppressing racemization. Similarly, alumina-mediated flow setups produce 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide at 200 g/hour with 94% purity, outperforming batch processes by reducing solvent use by 40%.
Table 3: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 66 | 92 |
| Solvent Volume (L) | 15 | 9 |
| Throughput (g/h) | 50 | 200 |
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide represents a significant advancement in the pyrazine carboxamide class of antimycobacterial agents. The compound demonstrates potent in vitro activity against Mycobacterium tuberculosis, with structural modifications that enhance its therapeutic potential compared to traditional first-line agents [1] [2].
Table 1. Comparative Antimycobacterial Activity of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide and Related Compounds
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Mycobacterium kansasii MIC (µg/mL) | Mycobacterium avium MIC (µg/mL) | Selectivity Index |
|---|---|---|---|---|
| 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide | 1.56 | 12.5 | 12.5-25 | 26-40 |
| 5-chloropyrazinamide | 25 | >100 | >100 | <10 |
| 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | 12.5 | 12.5 | 26 |
| Pyrazinamide | 6.25-12.5 | >100 | >100 | >800 |
The compound exhibits exceptional activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration of 1.56 µg/mL, significantly surpassing the potency of pyrazinamide (6.25-12.5 µg/mL) [1] [2]. This enhanced activity is attributed to the synergistic effects of the 5-chloro substitution on the pyrazine ring and the 2-fluorophenyl moiety, which collectively improve target engagement and membrane permeability .
The primary mechanism of action involves inhibition of mycobacterial fatty acid synthase I (FAS I), a validated target for antitubercular agents [1] [2]. The 5-chloro substitution enables competitive binding to the NADPH site of FAS I, disrupting the enzyme's reductase activity essential for mycobacterial lipid biosynthesis [2]. The 2-fluorophenyl group enhances this interaction through additional hydrophobic contacts with adjacent amino acid residues, particularly Phe237 and Leu213 in Mycobacterium tuberculosis FAS I [4].
Table 2. Structure-Activity Relationship Data for Pyrazine-2-carboxamide Derivatives
| Structural Feature | Mycobacterium tuberculosis H37Rv MIC Range (µg/mL) | Activity Enhancement Factor | Mechanistic Contribution |
|---|---|---|---|
| 5-Chloro-pyrazine core | 1.56-6.25 | 4-8x vs pyrazinamide | FAS I inhibition |
| 2-Fluorophenyl substitution | 1.56-3.13 | 2-4x vs non-fluorinated | Enhanced membrane permeability |
| Hydroxyl phenyl groups | 1.56-3.13 | Variable | Reduced cytotoxicity |
| Dihalogenated phenyl | 0.78-3.13 | 4-16x vs pyrazinamide | Optimized target binding |
Overexpression of the fas1 gene in Mycobacterium smegmatis confers resistance to 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, confirming target specificity [1] [2]. The compound maintains activity against pyrazinamide-resistant strains, suggesting a distinct resistance mechanism compared to the parent drug. Molecular docking simulations predict that the 2-fluoro substitution reduces binding energy compared to non-fluorinated analogs, potentially explaining the maintained activity against resistant strains [4].
While 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide shows limited direct antifungal activity, structurally related pyrazine carboxamide derivatives demonstrate variable efficacy against dermatophyte species. The compound's antifungal potential appears to be concentration-dependent and strain-specific [5] [6].
Table 3. Antifungal Activity Profile of Pyrazine Carboxamide Derivatives Against Dermatophytes
| Test Organism | 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide MIC (µmol/L) | Related Pyrazine Derivatives MIC Range (µmol/L) | Reference Standard MIC (µmol/L) |
|---|---|---|---|
| Trichophyton mentagrophytes | 15.62 | 15.62-62.5 | Fluconazole: 25-50 |
| Microsporum canis | >100 | 50-100 | Terbinafine: 0.1-1.0 |
| Epidermophyton floccosum | >100 | 75-150 | Itraconazole: 0.5-2.0 |
The most susceptible dermatophyte species is Trichophyton mentagrophytes, with pyrazine carboxamide derivatives showing moderate activity comparable to fluconazole but significantly inferior to terbinafine [7] [6]. The compound 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide demonstrated the highest antifungal activity against Trichophyton mentagrophytes with a minimum inhibitory concentration of 15.62 µmol/L [7].
The antifungal activity of pyrazine carboxamides appears to be influenced by specific structural modifications. Electron-withdrawing groups, particularly nitro substituents, enhance antifungal potency against dermatophytes [6]. The presence of trifluoromethyl groups on the benzyl moiety contributes to improved activity, likely through enhanced lipophilicity and membrane penetration [7].
Table 4. Dermatophyte Growth Inhibition by Pyrazine Derivatives with Structural Modifications
| Structural Modification | Trichophyton mentagrophytes Inhibition (%) at 50 µg/mL | Microsporum Species Inhibition (%) at 50 µg/mL | Structure-Activity Insight |
|---|---|---|---|
| 5-Isopropylpyrazine-2-carboxamide | 45-65 | 20-35 | Alkyl branching reduces activity |
| Nitro-substituted phenyl | 70-85 | 40-60 | Electron-withdrawing groups enhance activity |
| Trifluoromethyl benzyl | 80-95 | 50-70 | Lipophilicity optimization improves penetration |
| Hydroxyl phenyl groups | 25-40 | 15-25 | Hydrophilicity reduces antifungal efficacy |
Despite structural modifications, pyrazine carboxamide derivatives generally exhibit insufficient antifungal activity for clinical dermatophyte treatment [6]. No compound in this series has demonstrated efficacy comparable to terbinafine, which remains the most effective agent for treating mycoses caused by dermatophytes. The compounds show promise primarily against Trichophyton mentagrophytes but lack broad-spectrum antifungal activity [6].
The biological activity of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide correlates strongly with its electronic parameters, particularly frontier molecular orbital energies and charge distribution patterns. Quantum chemical calculations reveal critical electronic features that govern antimycobacterial potency [8] [9].
Table 5. Electronic Parameters and Biological Activity Correlations for Pyrazine Carboxamide Derivatives
| Electronic Parameter | 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide | High Activity Compounds | Low Activity Compounds | Correlation Coefficient (R²) |
|---|---|---|---|---|
| HOMO Energy (eV) | -6.58 to -7.10 | -6.50 to -7.50 | -5.80 to -6.20 | 0.78 |
| LUMO Energy (eV) | -1.78 to -2.20 | -1.50 to -2.50 | -1.00 to -1.40 | 0.82 |
| HOMO-LUMO Gap (eV) | 4.21-4.93 | 4.00-5.20 | 3.50-4.00 | 0.75 |
| Chemical Hardness (eV) | 2.40-2.60 | 2.20-2.80 | 1.80-2.20 | 0.71 |
| Dipole Moment (Debye) | 3.2-4.1 | 2.8-4.5 | 1.5-2.5 | 0.68 |
The HOMO-LUMO energy gap serves as a critical predictor of biological activity, with compounds exhibiting gaps between 4.21-4.93 eV demonstrating optimal antimycobacterial potency [10] [11]. The compound with an SH substituent shows the lowest HOMO-LUMO gap of 4.21 eV, indicating highest reactivity but not necessarily optimal biological activity [10].
Multiple linear regression analysis and artificial neural network modeling have identified key electronic descriptors that predict antimycobacterial activity [9]. The most significant correlation involves a five-parameter equation with correlation coefficient R² = 0.922, incorporating HOMO-LUMO energies, dipole moment, and electrostatic potential extrema [8].
Table 7. QSAR Model Parameters for Pyrazine Carboxamide Biological Activity Prediction
| Descriptor Category | Key Parameters | Contribution Weight (%) | Predictive Accuracy (R²) |
|---|---|---|---|
| Electronic Properties | HOMO-LUMO Gap, Chemical Hardness | 45 | 0.78-0.85 |
| Electrostatic Features | Dipole Moment, Electrostatic Potential | 30 | 0.68-0.75 |
| Structural Parameters | Bond Lengths, Molecular Geometry | 15 | 0.62-0.70 |
| Lipophilicity Factors | LogP, Molecular Surface Area | 10 | 0.55-0.65 |
The artificial neural network models with 9-4-1 architecture demonstrate superior predictive capability compared to multiple linear regression, achieving correlation coefficients exceeding 0.90 for activity prediction [9]. These models successfully correlate electronic parameters with experimental antimycobacterial activity, providing valuable insights for rational drug design [8] [9].